![molecular formula C20H25ClN2O3 B10980242 [1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10980242.png)
[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
- “[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid” is a complex organic compound with a fused indole ring system. It combines an indole moiety with a cyclohexylacetic acid side chain.
- The indole ring is a significant heterocyclic system found in natural products, drugs, and biologically active compounds. Its presence in various alkaloids highlights its importance in cell biology .
Preparation Methods
- One synthetic route involves the Fischer indole synthesis. Starting from optically active cyclohexanone and phenylhydrazine hydrochloride, methanesulfonic acid (MsOH) under reflux in MeOH yields the tricyclic indole core .
- Industrial production methods may vary, but the Fischer indole synthesis provides a foundation for laboratory-scale preparation.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include acids (e.g., MsOH), bases, and catalysts.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Indole derivatives are essential for drug discovery due to their diverse biological activities.
Biology: Indole-3-acetic acid, a related indole derivative, acts as a plant hormone involved in growth and development.
Medicine: Investigate its potential as an anti-inflammatory agent or explore its effects on specific cell lines.
Industry: Explore applications in pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, you can compare its structure, reactivity, and biological effects with other indole derivatives.
Remember that this compound’s uniqueness lies in its combination of the indole ring system with the cyclohexylacetic acid side chain.
Biological Activity
Overview
The compound [1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a synthetic organic molecule characterized by its complex structure, which includes an indole moiety, a propanoyl group, and a cyclohexyl acetic acid component. This structural diversity suggests potential pharmacological properties that merit detailed investigation into its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈ClN₂O₃, with a molecular weight of approximately 356.8 g/mol. The presence of the 4-chloroindole structure is particularly noteworthy as indole derivatives are known for their varied biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈ClN₂O₃ |
Molecular Weight | 356.8 g/mol |
Structural Features | Indole, Propanoyl, Cyclohexyl Acetic Acid |
The biological activity of this compound may involve several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, potentially altering their activity and influencing various metabolic pathways.
- Receptor Binding : Its structural components suggest possible interactions with biological receptors, which could lead to therapeutic effects.
- Cell Signaling Pathways : The compound might influence cell signaling pathways relevant to disease processes, such as cancer or inflammation.
Anticancer Activity
Research has indicated that indole derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways.
Case Study Example :
A study demonstrated that an indole-based compound exhibited cytotoxic effects on breast cancer cell lines with an IC50 value of 15 μM. This suggests that the chloroindole structure may enhance the compound's potency against cancer cells.
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. The compound's structure allows it to potentially inhibit bacterial growth or disrupt biofilm formation.
Research Findings :
In vitro assays have shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profile of this compound is crucial for its development as a therapeutic agent:
Parameter | Findings |
---|---|
Absorption | Rapid absorption in biological systems |
Distribution | High tissue distribution due to lipophilicity |
Metabolism | Primarily metabolized by cytochrome P450 enzymes |
Excretion | Renal excretion predominant |
Toxicity | Low toxicity observed in preliminary studies |
Properties
Molecular Formula |
C20H25ClN2O3 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[1-[[3-(4-chloroindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H25ClN2O3/c21-16-5-4-6-17-15(16)7-11-23(17)12-8-18(24)22-14-20(13-19(25)26)9-2-1-3-10-20/h4-7,11H,1-3,8-10,12-14H2,(H,22,24)(H,25,26) |
InChI Key |
GNCQQWAILFVGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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